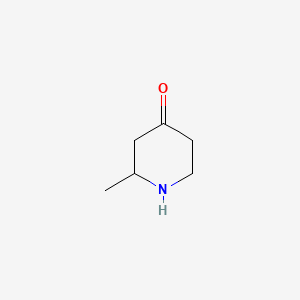

2-甲基哌啶-4-酮

概览

描述

“2-Methylpiperidin-4-one” is a chemical compound . It is also known as “2-methyl-4-piperidinone” and has a molecular weight of 113.16 . It is used in various applications and products .

Synthesis Analysis

The synthesis of N-Methylpiperidin-4-one derivatives involves a three-component condensation of N-methylpiperidin-4-one with aromatic aldehyde and malononitrile at a ratio of 1:1:1 in ethanol under reflux . Another method involves the reaction of 2,6-bis (4-methoxyphenyl)piperidin-4-one with potassium carbonate (K2CO3) and iodomethane in acetone, which was refluxed for 4 hours .

Molecular Structure Analysis

The molecular structure of “2-Methylpiperidin-4-one” can be represented by the InChI code 1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3 . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

In a study, a mixture of 2,6-bis (4-methoxyphenyl)piperidin-4-one, potassium carbonate (K2CO3), and iodomethane in acetone was refluxed for 4 hours. The progress of the reaction was monitored by TLC using hexane:ethylacetate (8:2) as a solvent .

Physical And Chemical Properties Analysis

The molecular weight of “2-Methylpiperidin-4-one” is 113.16 . The hydrochloride form of the compound has a molecular weight of 149.62 .

科研应用

合成新化合物

2-甲基哌啶-4-酮已被用于合成具有潜在生物活性的新化合物。例如,其衍生物,特别是2,6-双(4-甲氧基苯基)-1-甲基哌啶-4-酮肟酯已被合成,并显示出显著的抗氧化和抗微生物活性。这突显了它作为开发新治疗剂核心支架的潜力(Harini et al., 2014)。

促进化学反应

2-甲基哌啶-4-酮及其类似物在促进化学反应中发挥着关键作用。它们已参与伪四组分反应,导致邻氨基氰和二氰基苯胺的高效形成,这些是各种化学合成中的重要中间体(Mojtahedi et al., 2016)。

还原胺化反应

该化合物已被用于2,6-二芳基-3-甲基哌啶-4-酮的还原胺化反应,这是生产4-氨基哌啶的关键过程。这些在镇痛药、神经阻滞剂和抗组胺药物的开发中具有重要意义(Senguttuvan et al., 2013)。

环境和安全考虑

在环境和人类安全的背景下,已研究了2-甲基哌啶-4-酮减少污染的潜力。一个例子是其在Fmoc/tBu-SPPS-Fmoc中稀释使用,这对环境和人类的危害较小(Rodríguez等,2019)。

抗癌应用

2-甲基哌啶-4-酮的衍生物已被评估其在癌症治疗中的潜力。具体地,它们的抗子宫内膜癌活性已被研究,表明该化合物在癌症治疗的治疗应用中的相关性(Lai et al., 2017)。

物理化学研究

该化合物已在物理化学中进行研究,以了解其行为和相互作用。这包括对其形成常数、其氨基甲酸酯的构象分析以及了解其热化学性质的研究(Mcgregor et al., 2018)。

Safety And Hazards

未来方向

Research into N-Methylpiperidin-4-one derivatives has shown promising results in the field of medicinal chemistry. For example, certain derivatives have shown significant antimicrobial activity and antioxidant activity . These compounds could potentially be used as a template for the future development of more potent antimicrobial agents .

性质

IUPAC Name |

2-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVHMZSKMQPCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406741 | |

| Record name | 2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpiperidin-4-one | |

CAS RN |

71322-99-1 | |

| Record name | 2-methylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

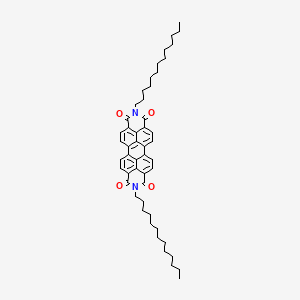

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)